Inpyrfluxam

描述

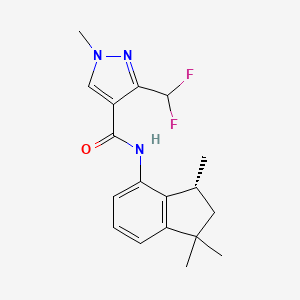

Structure

3D Structure

属性

IUPAC Name |

3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21F2N3O/c1-10-8-18(2,3)12-6-5-7-13(14(10)12)21-17(24)11-9-23(4)22-15(11)16(19)20/h5-7,9-10,16H,8H2,1-4H3,(H,21,24)/t10-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCIYOXHHQLDEI-SNVBAGLBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC(C2=C1C(=CC=C2)NC(=O)C3=CN(N=C3C(F)F)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21F2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10894937 | |

| Record name | Inpyrfluxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1352994-67-2 | |

| Record name | Inpyrfluxam [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1352994672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inpyrfluxam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10894937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | INPYRFLUXAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YP4CC6D7C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor Fungicide

CAS Number: 1352994-67-2[1][2]

This technical guide provides an in-depth overview of Inpyrfluxam, a novel pyrazolecarboxamide fungicide. Developed to address the challenges of fungal resistance and the need for effective disease management in modern agriculture, this compound offers a potent solution for researchers, scientists, and drug development professionals. This document details its mechanism of action, presents key quantitative data on its efficacy and safety, outlines general experimental protocols, and provides visualizations of its mode of action and experimental workflows.

Core Mechanism of Action

This compound is classified as a Group 7 fungicide by the Fungicide Resistance Action Committee (FRAC), and its mode of action is the inhibition of succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial electron transport chain of fungi.[1][3] By blocking this critical enzyme, this compound disrupts the tricarboxylic acid (TCA) cycle and inhibits cellular respiration, leading to a cessation of energy production and ultimately, fungal cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the fungicidal efficacy and toxicological profile of this compound.

Table 1: Fungicidal Efficacy of this compound Against Various Plant Pathogens

| Fungal Species | Common Disease | Efficacy Metric | Result | Reference |

| Phakopsora pachyrhizi | Asian Soybean Rust | 100% Control (Preventive) | 0.16 ppm | [1] |

| Phakopsora pachyrhizi | Asian Soybean Rust | 100% Control (Post-infection) | 30 g ai/ha | [1] |

| Venturia inaequalis | Apple Scab | 100% Control | 100 ppm | [1] |

| Rhizoctonia solani | Various (e.g., seed decay, damping-off) | Broad-spectrum activity | Effective | [3][4] |

| Powdery Mildew on Apple | Powdery Mildew | Disease Reduction | Reduced from 20% to 2% | [3] |

Table 2: Toxicological Profile of this compound

| Study Type | Species | Endpoint | Value | Reference |

| Acute Oral Toxicity | Rat | LD50 | Category II | [5][6] |

| Acute Dermal Toxicity | Rat | LD50 | Category III | [5][6] |

| Acute Inhalation Toxicity | Rat | LC50 | Category IV | [5][6] |

| 2-Generation Reproduction Study | Rat | Parental Toxicity NOAEL | 31 mg/kg bw/day | |

| 2-Generation Reproduction Study | Rat | Offspring Toxicity NOAEL | 22 mg/kg bw/day | [7] |

| 1-Year Oral Study | Dog | NOAEL | 6 mg/kg bw/day | [7] |

| Acute Neurotoxicity Study | Rat | NOAEL | 30 mg/kg bw | [7] |

| Carcinogenicity | Rat and Mouse | Classification | Not likely to be carcinogenic to humans | [6] |

Experimental Protocols

While specific, detailed protocols for the studies conducted by the manufacturer are proprietary, this section outlines generalized methodologies for the key experiments cited in the evaluation of this compound. These protocols are based on standard scientific practices and the information available in public-domain research and regulatory summaries.

Succinate Dehydrogenase (Succinate-Cytochrome c Reductase) Inhibition Assay

This assay is fundamental to determining the mechanism of action of this compound. It measures the activity of the succinate dehydrogenase enzyme complex.

Objective: To quantify the inhibitory effect of this compound on the succinate dehydrogenase (SDH) enzyme complex.

General Protocol:

-

Preparation of Mitochondrial Fractions:

-

Fungal mycelia (e.g., from Phakopsora pachyrhizi) are harvested and homogenized in a suitable buffer (e.g., Tris-HCl with sucrose and EDTA).

-

The homogenate is centrifuged at a low speed to pellet nuclei and cell debris.

-

The resulting supernatant is then centrifuged at a higher speed to pellet the mitochondrial fraction.

-

The mitochondrial pellet is resuspended in an appropriate assay buffer.

-

-

Assay Procedure:

-

The reaction mixture is prepared in a spectrophotometer-compatible format (e.g., 96-well plate or cuvettes) and typically contains:

-

Phosphate buffer at a physiological pH.

-

A mitochondrial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or cytochrome c.

-

An inhibitor of complex IV (e.g., sodium azide) to prevent the re-oxidation of the electron acceptor by downstream components of the electron transport chain.

-

The mitochondrial fraction.

-

Varying concentrations of this compound (or a solvent control).

-

-

The reaction is initiated by the addition of the substrate, succinate.

-

The reduction of the electron acceptor (e.g., the decrease in absorbance of DCPIP at 600 nm) is monitored over time using a spectrophotometer.

-

-

Data Analysis:

-

The rate of the reaction is calculated from the linear portion of the absorbance change over time.

-

The inhibitory activity of this compound is determined by comparing the reaction rates in the presence of the compound to the control.

-

The IC50 value (the concentration of this compound that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fungal Metabolomics Analysis

Metabolomics studies help to understand the broader physiological effects of a compound on a target organism. In the case of this compound, this involves analyzing the changes in the levels of key metabolites in fungi upon exposure to the fungicide.

Objective: To identify and quantify changes in the metabolome of a target fungus (e.g., Phakopsora pachyrhizi) after treatment with this compound.

General Protocol:

-

Sample Preparation:

-

Fungal cultures are grown and then treated with this compound at a specific concentration for a defined period. A control group without this compound treatment is also prepared.

-

The metabolic activity is rapidly quenched, for example, by flash-freezing the mycelia in liquid nitrogen.

-

Metabolites are extracted from the fungal cells using a cold solvent mixture, such as methanol/water or a biphasic system of methanol, chloroform, and water.

-

The extracts are then centrifuged to remove cell debris, and the supernatant containing the metabolites is collected.

-

-

Analytical Procedure (Capillary Electrophoresis-Mass Spectrometry - CE-MS):

-

The extracted samples are analyzed using a CE-MS system.

-

Capillary electrophoresis separates the charged metabolites based on their electrophoretic mobility.

-

The separated metabolites are then introduced into a mass spectrometer for detection and identification based on their mass-to-charge ratio and fragmentation patterns.

-

-

Data Analysis:

-

The raw data from the CE-MS is processed to identify and quantify the individual metabolites.

-

Statistical analysis (e.g., Principal Component Analysis) is performed to compare the metabolite profiles of the this compound-treated and control groups.

-

Significant changes in the levels of specific metabolites (e.g., an accumulation of succinate and a depletion of downstream TCA cycle intermediates) can confirm the inhibition of succinate dehydrogenase.

-

Visualizations

This compound's Mechanism of Action

The following diagram illustrates the signaling pathway affected by this compound.

Caption: this compound inhibits Succinate Dehydrogenase (Complex II).

Generalized Experimental Workflow for Efficacy Testing

The diagram below outlines a typical workflow for evaluating the efficacy of a fungicide like this compound.

Caption: Workflow for fungicide efficacy testing.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. mda.state.mn.us [mda.state.mn.us]

- 5. cdpr.ca.gov [cdpr.ca.gov]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. apvma.gov.au [apvma.gov.au]

Inpyrfluxam mechanism of action on fungi

An In-depth Technical Guide on the Core Mechanism of Action of Inpyrfluxam on Fungi

Introduction

This compound is a broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the pyrazole-4-carboxamide chemical group.[1][2] It is classified by the Fungicide Resistance Action Committee (FRAC) as a Group 7 fungicide.[3][4] this compound demonstrates high efficacy against a wide range of phytopathogenic fungi, including those in the divisions Basidiomycota and Ascomycota, such as Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and Rhizoctonia species.[1][2][5] The active form of the molecule is the R-enantiomer, which constitutes approximately 97% of the technical grade product.[6] This document provides a detailed technical overview of its molecular mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism of Action: Succinate Dehydrogenase Inhibition

The primary molecular target of this compound is Complex II of the mitochondrial electron transport chain, also known as succinate dehydrogenase (SDH) or succinate:ubiquinone oxidoreductase.[1][7] this compound acts as a potent succinate dehydrogenase inhibitor (SDHI).[6][8][9]

The SDH enzyme is a critical component of cellular metabolism, uniquely participating in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] It catalyzes the oxidation of succinate to fumarate in the TCA cycle and transfers the resulting electrons to ubiquinone (coenzyme Q), reducing it to ubiquinol.[11][12]

This compound binds to the ubiquinone binding site (Q-site) of the SDH complex, which is formed by the SdhB, SdhC, and SdhD subunits.[10][12] This binding competitively inhibits the reduction of ubiquinone, effectively blocking the electron flow from succinate through Complex II.[5] By disrupting this crucial step, this compound halts mitochondrial respiration at Complex II, which directly inhibits the production of ATP, the cell's primary energy currency.[8] This energy depletion ultimately leads to the cessation of fungal growth and cell death.[8][9]

Biochemical Consequences and Cellular Impact

The inhibition of SDH by this compound leads to significant and measurable disruptions in fungal metabolism.[1] Metabolome analysis of P. pachyrhizi treated with this compound revealed a dose-dependent accumulation of succinic acid, the substrate for SDH.[1] Concurrently, there was a marked decrease in the downstream metabolites of the TCA cycle, such as fumaric acid and malic acid.[1]

Furthermore, this analysis showed a decrease in glucose-6-phosphate (G6P), indicating that the disruption of the central energy metabolism pathway affects preceding pathways like glycolysis.[1] The overall effect is a comprehensive breakdown of the fungus's energy production system, leading to potent fungicidal activity.[1]

Quantitative Efficacy Data

Enzymatic assays have quantified the high inhibitory activity of this compound against its target. The concentration required for 50% inhibition (IC50) against succinate-cytochrome c reductase (SCR) in P. pachyrhizi demonstrates its superior potency compared to other mitochondrial inhibitors.[1]

| Compound | Target Site | IC50 (mg/L) against P. pachyrhizi SCR Activity |

| This compound | Complex II | 0.000057 |

| Benzovindiflupyr | Complex II | 0.00013 |

| Azoxystrobin | Complex III | 0.0033 |

| Tolfenpyrad | Complex I | > 3 |

| Table 1: Comparative inhibitory activity of this compound and other fungicides on the mitochondrial electron transport chain of Phakopsora pachyrhizi. Data sourced from Sumitomo Chemical.[1] |

Experimental Protocols

Protocol 1: SDH Enzyme Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on SDH activity, based on methodologies described for SDHI fungicides.[1][11] The assay measures succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer through both Complex II and Complex III.

1. Preparation of Sub-Mitochondrial Fraction:

-

Germinate spores of the target fungus (e.g., P. pachyrhizi) under optimal conditions.

-

Harvest germinated spores and suspend in a chilled isolation buffer (e.g., 0.3 M mannitol, 25 mM KH2PO4, pH 7.4).[13]

-

Disrupt cells using mechanical methods such as a bead beater or sonication on ice.

-

Centrifuge the homogenate at low speed (e.g., 1,500 x g for 10 min) to pellet cell debris.

-

Collect the supernatant and centrifuge at high speed (e.g., 12,000 x g for 20 min) to pellet mitochondria.

-

Resuspend the mitochondrial pellet in a hypotonic buffer and subject it to freeze-thaw cycles or sonication to generate sub-mitochondrial particles (SMPs).

-

Centrifuge at high speed (e.g., 100,000 x g for 60 min) and resuspend the SMP pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

2. SCR Activity Assay:

-

In a 96-well microplate or spectrophotometer cuvette, add assay buffer (e.g., 20 mM phosphate buffer, pH 7.2, 0.1% Triton X-100).[14]

-

Add a known concentration of SMPs.

-

Add inhibitors of other complexes to isolate the C-II/C-III pathway: KCN (to inhibit Complex IV) and Rotenone (to inhibit Complex I).[11][15]

-

Add varying concentrations of this compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Include a solvent-only control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.[13]

-

Initiate the reaction by adding the substrates: succinate and oxidized cytochrome c.

-

Monitor the reduction of cytochrome c by measuring the increase in absorbance at 550 nm over time in kinetic mode.[11]

-

Calculate the rate of reaction from the linear portion of the curve. Determine the percent inhibition for each this compound concentration relative to the control and calculate the IC50 value.

Protocol 2: Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CE-MS)

This protocol outlines the workflow for analyzing metabolic changes in fungi upon treatment with this compound, as described in the literature.[1]

1. Sample Preparation:

-

Treat germinated fungal spores with a specific concentration of this compound (e.g., IC90) for a defined period (e.g., one hour).[1] Include an untreated control group.

-

Rapidly quench metabolic activity, for instance, by flash-freezing in liquid nitrogen.

-

Extract hydrophilic metabolites by adding a cold extraction solvent (e.g., methanol/water mixture).

-

Homogenize the samples and centrifuge at high speed to pellet insoluble material.

-

Collect the supernatant containing the metabolites. An ultrafiltration step may be included to remove proteins.

2. CE-MS Analysis:

-

The analysis is performed using a capillary electrophoresis system coupled to a mass spectrometer.[1]

-

Inject the extracted metabolite sample into the CE system.

-

Separate the charged metabolites in a capillary based on their electrophoretic mobility.

-

Introduce the separated ions into the mass spectrometer for detection and mass-to-charge ratio (m/z) analysis.

-

Identify metabolites by comparing their migration times and m/z values to a standard library of known compounds.

3. Data Analysis:

-

Quantify the peak areas for each identified metabolite.

-

Perform statistical analysis (e.g., t-test or ANOVA) to identify significant differences in metabolite levels between this compound-treated and control samples.[1]

-

Visualize the data using heatmaps or pathway mapping tools to interpret the metabolic impact.

Mechanisms of Resistance

Resistance to SDHI fungicides, including this compound, can develop in fungal populations. The primary mechanism is target-site modification through point mutations in the genes encoding the SDH subunits (SdhB, SdhC, SdhD).[10][16] For example, a mutation in the SdhC gene causing an amino acid substitution from isoleucine to phenylalanine at position 86 (I86F) has been detected in P. pachyrhizi strains with reduced sensitivity to SDHIs.[1][5] Such mutations can alter the conformation of the Q-site, reducing the binding affinity of the fungicide while preserving the enzyme's catalytic function.[16] Non-target site mechanisms, such as increased expression of efflux pumps that actively transport the fungicide out of the cell, may also contribute to resistance.[17]

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. mda.state.mn.us [mda.state.mn.us]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. biologicaldiversity.org [biologicaldiversity.org]

- 5. researchgate.net [researchgate.net]

- 6. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]

- 7. apvma.gov.au [apvma.gov.au]

- 8. chemicalwarehouse.com [chemicalwarehouse.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 10. SDHI Fungicides | FRAC [frac.info]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Mitochondrial Complex II by the Anticancer Agent Lonidamine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. endsdhi.com [endsdhi.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 17. Non-Target Site Mechanisms of Fungicide Resistance in Crop Pathogens: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Inpyrfluxam: A Technical Guide to a Novel Succinate Dehydrogenase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs). This document provides a comprehensive technical overview of this compound, including its chemical properties, mechanism of action, fungicidal activity, and key data from toxicological and environmental fate studies. Detailed experimental methodologies are provided for foundational assays, and its inhibitory pathway is visually represented. All quantitative data is summarized for clarity and comparative analysis.

Chemical Properties

This compound is a pyrazole-carboxamide fungicide. Its fundamental chemical and physical properties are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₈H₂₁F₂N₃O | [1][2][3][4] |

| Molecular Weight | 333.4 g/mol | [1][2][3] |

| CAS Number | 1352994-67-2 | [2][3] |

| Appearance | White powder | |

| Solubility | Low in water; soluble in polar organic solvents | |

| Stereochemistry | The R-enantiomer is the active fungicide | [5] |

Mechanism of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[6][7] This inhibition disrupts the production of adenosine triphosphate (ATP), the cell's primary energy currency, leading to the cessation of fungal growth and reproduction.[7]

Specifically, this compound targets the ubiquinone-binding (Qp) site of the SDH complex. By occupying this site, it blocks the transfer of electrons from succinate to ubiquinone, which is a critical step in both the tricarboxylic acid (TCA) cycle and cellular respiration.[8] This disruption leads to an accumulation of succinic acid and a decrease in downstream metabolites such as malic acid and fumaric acid.[1]

Signaling Pathway Diagram

Caption: Mechanism of this compound as a succinate dehydrogenase inhibitor in the mitochondrial electron transport chain.

Fungicidal Activity

This compound demonstrates broad-spectrum fungicidal activity against a variety of plant pathogens. It exhibits both preventative and curative properties.[7]

| Pathogen | Disease | Efficacy Data | Reference |

| Phakopsora pachyrhizi | Asian Soybean Rust | IC₅₀ (SCR assay): 0.000057 mg/L | [1] |

| Rhizoctonia solani | Various (e.g., Black Scurf) | Effective control noted | [3] |

| Venturia inaequalis | Apple Scab | 100% control at 100 ppm | [1] |

| Various Basidiomycota | - | Potent antifungal activity | [1] |

| Various Ascomycota | - | Potent antifungal activity | [1] |

Experimental Protocols

Mitochondrial Electron Transport Chain Inhibitory Assay

This protocol outlines the methodology used to determine the inhibitory effect of this compound on the mitochondrial electron transport chain, specifically targeting Complex I (NADH dehydrogenase) and Complex II (succinate-cytochrome c reductase).

Objective: To quantify the inhibitory activity (IC₅₀) of this compound on key complexes of the mitochondrial electron transport chain.

Methodology:

-

Preparation of Sub-mitochondrial Fraction:

-

Germinated spores of the target fungus (e.g., P. pachyrhizi) are harvested.

-

The spores are homogenized in a suitable buffer (e.g., 1/2 MS buffer) to extract the crude sub-mitochondrial fraction.[1]

-

-

Succinate-Cytochrome c Reductase (SCR) Assay (Complex II & III activity):

-

The assay mixture contains the sub-mitochondrial fraction, succinate (as the electron donor), and cytochrome c (as the electron acceptor).

-

The reaction is initiated, and the reduction of cytochrome c is measured spectrophotometrically over time.

-

The assay is performed with varying concentrations of this compound to determine the concentration required for 50% inhibition (IC₅₀).[1]

-

-

NADH Dehydrogenase Assay (Complex I activity):

-

The assay mixture contains the sub-mitochondrial fraction and NADH as the electron donor.

-

The oxidation of NADH is monitored spectrophotometrically.

-

The assay is run with varying concentrations of this compound to assess its effect on Complex I.[1]

-

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

This protocol describes the analysis of metabolic changes in fungal cells upon treatment with this compound.

Objective: To identify and quantify changes in key metabolites resulting from the inhibition of succinate dehydrogenase.

Methodology:

-

Sample Preparation:

-

Germinated spores of the target fungus are treated with this compound.

-

After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the spores.[1]

-

-

CEMS Analysis:

-

The extracted metabolites are analyzed using a capillary electrophoresis system coupled with a mass spectrometer.

-

Separation is achieved using a fused silica capillary with appropriate electrolytes for cation and anion analyses.

-

The mass spectrometer acquires exact mass data over a specified range (e.g., 50–1000 m/z).[1]

-

-

Data Analysis:

-

Metabolite levels in treated and untreated samples are compared to identify significant changes. Statistical analysis is employed to pinpoint key affected metabolites.[1]

-

Experimental Workflow Diagram

Caption: Generalized workflow for assessing the fungicidal activity and mechanism of action of this compound.

Toxicological Profile

This compound has undergone a battery of toxicological studies to assess its safety profile.

| Study Type | Result | Reference(s) |

| Acute Oral Toxicity (Rat) | Moderate toxicity (LD₅₀ between 50-300 mg/kg) | [8] |

| Acute Dermal Toxicity | Low toxicity | |

| Acute Inhalation Toxicity | Low toxicity | |

| Skin Irritation | Not an irritant | |

| Eye Irritation | Slight irritant | |

| Skin Sensitization | Not a sensitizer | |

| Genotoxicity | Not genotoxic in a battery of in vitro and in vivo assays | |

| Carcinogenicity (Rat & Mouse) | No evidence of carcinogenicity | [1] |

| Developmental Toxicity | No teratogenicity observed in rats and rabbits | [1] |

| Reproductive Toxicity | Assessed in a two-generation study in rats | [1] |

Environmental Fate

The environmental behavior of this compound has been characterized through various studies.

| Environmental Compartment | Finding | Reference(s) |

| Soil | Moderately persistent to persistent (Aerobic half-life: 121-1,720 days). Moderately mobile. | [3] |

| Aquatic Environment | Stable to hydrolysis. Photodegradation is a relevant degradation pathway in illuminated water-sediment systems. | [3][4] |

| Volatility | Low volatility | |

| Aquatic Toxicity | Very highly toxic to freshwater fish and moderately toxic to freshwater invertebrates on an acute basis. | [3] |

| Avian Toxicity | Practically non-toxic to mallard and quail, but highly toxic to passerine birds. | [3] |

| Honey Bee Toxicity | Practically non-toxic on an acute contact and oral basis. | [3] |

Conclusion

This compound is a potent SDHI fungicide with a well-defined mechanism of action. It provides effective control against a broad spectrum of fungal pathogens. The available data on its toxicological and environmental profile supports its use in agriculture, with appropriate risk mitigation measures to protect non-target organisms, particularly aquatic life. The detailed experimental protocols provided herein offer a foundation for further research and development in the field of mitochondrial respiration inhibitors.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. mda.state.mn.us [mda.state.mn.us]

- 4. Degradation of the anilide fungicide this compound in illuminated water–sediment systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologicaldiversity.org [biologicaldiversity.org]

- 6. researchgate.net [researchgate.net]

- 7. chemicalwarehouse.com [chemicalwarehouse.com]

- 8. Warning about use of pesticides containing this compound for suicide - PMC [pmc.ncbi.nlm.nih.gov]

Inpyrfluxam as a Succinate Dehydrogenase Inhibitor: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Inpyrfluxam is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] As a member of the pyrazole-4-carboxamide group, it effectively controls a wide range of plant pathogenic fungi, including Asian soybean rust and apple scab, by disrupting a critical enzyme in mitochondrial respiration.[1][3] This technical guide provides an in-depth overview of this compound's core mechanism of action, its biochemical effects, and the experimental protocols used for its characterization.

Introduction to this compound

This compound, also known as Indiflin, is a systemic fungicide with both preventative and curative properties.[1][4] It is classified under the Fungicide Resistance Action Committee (FRAC) Code 7, which designates inhibitors of Complex II (succinate dehydrogenase) in the mitochondrial electron transport chain.[3][5] The active compound is the R-enantiomer, which shows significantly higher fungicidal activity than its S-enantiomer counterpart.[1][6] this compound has demonstrated high efficacy against a broad spectrum of fungal pathogens, including species within Basidiomycota and Ascomycota.[1][2]

Chemical and Physical Properties:

| Property | Value | Reference |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide | [7] |

| CAS Number | 1352994-67-2 | [7][8] |

| Molecular Formula | C₁₈H₂₁F₂N₃O | [7][8] |

| Molecular Weight | 333.4 g/mol | [7][8] |

| Melting Point | 81 - 84 °C | [9] |

| Water Solubility | 16.4 mg/L | [10] |

Core Mechanism of Action: Inhibition of Succinate Dehydrogenase (SDH)

The primary target of this compound is succinate dehydrogenase (SDH), also known as Complex II.[1][7] This enzyme is unique as it participates in both the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC).[11]

-

In the TCA Cycle: SDH catalyzes the oxidation of succinate to fumarate.[11]

-

In the ETC: It transfers electrons from succinate to the electron transport chain via the reduction of ubiquinone (Coenzyme Q) to ubiquinol.[11]

This compound acts as a potent inhibitor by binding to the ubiquinone-binding site (the Qp site) within the SDH complex.[4][12] This binding event physically obstructs the reduction of ubiquinone, thereby halting the flow of electrons from succinate into the ETC. The disruption of this process has two major consequences for the fungal cell:

-

Inhibition of ATP Synthesis: By blocking the ETC at Complex II, this compound severely impairs aerobic respiration and the production of ATP, the cell's primary energy currency. This energy deficit ultimately leads to cell death.[4][13]

-

Disruption of the TCA Cycle: The inhibition of SDH leads to an accumulation of its substrate, succinate, within the mitochondrial matrix.[1] This buildup disrupts the normal flux of the TCA cycle, further compromising cellular metabolism.[1]

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. chemicalwarehouse.com [chemicalwarehouse.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]

- 7. This compound | C18H21F2N3O | CID 70652048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 1352994-67-2 | CEC99467 | Biosynth [biosynth.com]

- 9. This compound CAS#: 1352994-67-2 [m.chemicalbook.com]

- 10. mda.state.mn.us [mda.state.mn.us]

- 11. Succinate dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. The assembly of succinate dehydrogenase: a key enzyme in bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Warning about use of pesticides containing this compound for suicide - PMC [pmc.ncbi.nlm.nih.gov]

Inpyrfluxam: A Technical Guide to its Fungicidal Spectrum and Mode of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] Discovered and developed by Sumitomo Chemical Co., Ltd., this active ingredient has demonstrated high efficacy against a wide range of economically important plant pathogenic fungi.[2] this compound exhibits preventive, curative, and systemic properties, making it a versatile tool in disease management programs.[2] This technical guide provides an in-depth overview of the fungicidal spectrum of this compound, its molecular mode of action, and detailed experimental protocols for its evaluation.

Fungicidal Spectrum of this compound

This compound is highly effective against a broad range of fungal pathogens, particularly those within the divisions Basidiomycota and Ascomycota.[2] Its activity is notable against various rusts, blights, and rot-causing fungi.

Quantitative Efficacy Data

The following table summarizes the in vitro antifungal activity of this compound against a selection of key phytopathogenic fungi. The data is presented as the effective concentration required to inhibit 50% of fungal growth (EC50).

| Fungal Division | Fungal Class | Species | Common Disease | EC50 (mg/L) |

| Ascomycota | Dothideomycetes | Zymoseptoria tritici | Septoria tritici blotch | 0.015 |

| Cercospora zeae-maydis | Gray leaf spot of corn | 0.030 | ||

| Pyrenophora teres | Net blotch of barley | 0.027 | ||

| Corynespora cassiicola | Target spot of soybean | 0.0095 | ||

| Venturia inaequalis | Apple scab | 0.0011 | ||

| Leotiomycetes | Botrytis cinerea | Gray mold | 0.0040 | |

| Sclerotinia sclerotiorum | White mold | 0.015 | ||

| Sordariomycetes | Colletotrichum gloeosporioides | Anthracnose | 7.2 | |

| Pyricularia oryzae | Rice blast | 2.2 | ||

| Basidiomycota | Agaricomycetes | Rhizoctonia solani (AG1) | Sheath blight, root rot | 0.00077 |

| Rhizoctonia solani (AG2-1) | Root rot | 0.0061 | ||

| Rhizoctonia solani (AG2-2) | Root rot | 0.0018 | ||

| Rhizoctonia solani (AG3) | Black scurf of potato | 0.0029 | ||

| Rhizoctonia solani (AG4) | Damping-off | 0.0093 | ||

| Corticium rolfsii | Southern blight | 0.00089 | ||

| Pucciniomycetes | Phakopsora pachyrhizi | Asian soybean rust | 0.0014 | |

| Puccinia striiformis | Stripe rust of wheat | 0.0046 | ||

| Puccinia triticina | Leaf rust of wheat | 0.00027 | ||

| Oomycota | Oomycetes | Phytophthora infestans | Late blight of potato | >10 |

| Pythium ultimum | Damping-off | >10 |

Table 1: In vitro antifungal spectrum of this compound against various phytopathogenic fungi, with data derived from a publication by Sumitomo Chemical Co., Ltd.[2]

Mode of Action: Succinate Dehydrogenase Inhibition

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain.[2][3] This enzyme plays a critical role in both the tricarboxylic acid (TCA) cycle and cellular respiration. By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, this compound blocks the oxidation of succinate to fumarate.[4] This disruption of the electron transport chain halts the production of adenosine triphosphate (ATP), the primary energy currency of the cell, ultimately leading to fungal cell death.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the fungicidal properties of this compound.

In Vitro Antifungal Activity Assay (Poisoned Food Technique)

This protocol is used to determine the EC50 value of a fungicide against mycelial growth of a target fungus.

Materials:

-

Potato Dextrose Agar (PDA) medium

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Sterile petri dishes (90 mm)

-

Sterile cork borer (5 mm diameter)

-

Actively growing culture of the target fungus on PDA

-

Incubator

Procedure:

-

Medium Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Fungicide Incorporation: Cool the molten PDA to 45-50°C. Add the required volume of this compound stock solution to the PDA to achieve a series of desired final concentrations (e.g., 0.001, 0.01, 0.1, 1, 10 mg/L). Also, prepare a control set with the solvent alone.

-

Plating: Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

-

Inoculation: From the margin of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer. Place the disc, mycelial side down, in the center of each PDA plate.

-

Incubation: Incubate the plates at the optimal temperature for the target fungus (e.g., 25 ± 2°C) in the dark.

-

Data Collection: Measure the colony diameter in two perpendicular directions when the fungal growth in the control plates has reached approximately 80% of the plate diameter.

-

Data Analysis: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

-

Inhibition (%) = [(DC - DT) / DC] x 100

-

Where DC is the average diameter of the fungal colony in the control, and DT is the average diameter of the fungal colony in the treated plate.

-

-

EC50 Determination: Determine the EC50 value by performing a probit analysis of the inhibition percentages against the logarithm of the fungicide concentrations.

Succinate Dehydrogenase (SDH) Inhibition Assay

This spectrophotometric assay measures the direct inhibitory effect of this compound on the SDH enzyme.

Materials:

-

Mitochondrial fraction isolated from the target fungus

-

This compound stock solution in DMSO

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Succinate solution (100 mM)

-

2,6-dichlorophenolindophenol (DCPIP) solution (2 mM)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the this compound stock solution in the potassium phosphate buffer.

-

Assay Setup: In a 96-well microplate, add the following to each well:

-

50 µL of potassium phosphate buffer

-

10 µL of the mitochondrial fraction

-

10 µL of the this compound dilution (or solvent for control)

-

-

Pre-incubation: Incubate the microplate at 25°C for 10 minutes.

-

Reaction Initiation: To initiate the reaction, add 20 µL of succinate solution and 15 µL of DCPIP solution to each well.

-

Absorbance Measurement: Immediately measure the decrease in absorbance at 600 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes. The reduction of DCPIP from blue to colorless is proportional to SDH activity.

-

Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each this compound concentration and the control.

-

IC50 Determination: Calculate the percentage of inhibition for each concentration relative to the control. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vivo Efficacy Evaluation Against Asian Soybean Rust (Phakopsora pachyrhizi)

This protocol describes a greenhouse-based method to assess the preventive and curative activity of this compound against Asian soybean rust.

Materials:

-

Soybean plants (susceptible variety) at the V3-V4 growth stage

-

Phakopsora pachyrhizi urediniospore suspension (e.g., 1 x 10^5 spores/mL)

-

This compound formulation

-

Spray equipment

-

Dew chamber or plastic bags to maintain high humidity

-

Greenhouse with controlled environment

Procedure:

-

Plant Preparation: Grow soybean plants in pots until they reach the V3-V4 growth stage.

-

Fungicide Application:

-

Preventive: Spray the plants with the desired concentrations of this compound until runoff. Allow the foliage to dry completely. Twenty-four hours after application, inoculate the plants with the spore suspension.

-

Curative: Inoculate the plants with the spore suspension first. After a specific infection period (e.g., 24 or 48 hours) in a high-humidity environment, spray the plants with the desired concentrations of this compound.

-

-

Inoculation: Spray the abaxial (lower) surface of the leaves with the urediniospore suspension until runoff.

-

Incubation: Place the inoculated plants in a dew chamber or cover them with plastic bags to maintain high humidity (>95%) for 24 hours in the dark to facilitate infection.

-

Greenhouse Maintenance: Transfer the plants to a greenhouse with a controlled environment (e.g., 22-25°C, 12-hour photoperiod) and water as needed, avoiding wetting the foliage.

-

Disease Assessment: After 14-21 days, assess the disease severity by visually estimating the percentage of leaf area covered with rust pustules on the trifoliate leaves.

-

Data Analysis: Calculate the disease control efficacy for each treatment using the formula:

-

Control Efficacy (%) = [(Severity in Control - Severity in Treatment) / Severity in Control] x 100

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and evaluation of a novel fungicide like this compound.

Conclusion

This compound is a potent, broad-spectrum SDHI fungicide with demonstrated efficacy against a wide array of important plant pathogens. Its mode of action through the inhibition of the mitochondrial complex II provides a critical tool for disease management, particularly in rotation programs to mitigate the development of resistance to other fungicide classes. The experimental protocols outlined in this guide provide a framework for the continued evaluation and understanding of this compound and other novel fungicidal compounds.

References

- 1. 4.6.2. Antifungal Assay Using Poisoned Food Method (PFM) [bio-protocol.org]

- 2. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 3. ijcmas.com [ijcmas.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. Asian soybean rust control in response to rainfall simulation after fungicide application [redalyc.org]

Inpyrfluxam's R-enantiomer: A Technical Deep Dive into its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inpyrfluxam is a novel, broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, demonstrating potent activity against a wide range of phytopathogenic fungi.[1] A critical feature of this compound is its stereochemistry; the biological activity resides almost exclusively in the R-enantiomer.[2][3] This technical guide provides an in-depth analysis of the biological activity of this compound's R-enantiomer, including its mode of action, quantitative efficacy, and the experimental protocols used for its characterization.

Introduction

This compound, developed by Sumitomo Chemical, is a pyrazole-carboxamide fungicide that provides a new tool for managing difficult-to-control fungal diseases in various crops.[1] Its mode of action is the inhibition of succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain, a crucial enzyme for fungal respiration and energy production.[4][5] The active ingredient is specifically the (R)-enantiomer, which is significantly more active than the racemic mixture, while the (S)-enantiomer is considered nearly inactive.[3][6] The technical grade active ingredient of this compound contains a minimum of 950 g/kg of the R-isomer and a maximum of 50 g/kg of the S-isomer.

Mode of Action: Succinate Dehydrogenase Inhibition

The primary target of this compound's R-enantiomer is the succinate dehydrogenase (SDH) enzyme, a key component of both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[6][7]

Signaling Pathway of this compound's R-enantiomer

Caption: this compound's R-enantiomer inhibits Complex II (SDH), disrupting the electron transport chain.

By binding to the ubiquinone-binding site of the SDH enzyme, the R-enantiomer blocks the oxidation of succinate to fumarate.[8] This inhibition has two major consequences:

-

Disruption of the TCA Cycle: The blockage of succinate oxidation leads to an accumulation of succinate and a depletion of downstream metabolites such as malate and fumarate.[4]

-

Inhibition of Cellular Respiration: The transfer of electrons from succinate to the electron transport chain is halted, leading to a significant reduction in ATP synthesis.[5]

This dual impact on cellular metabolism effectively starves the fungal cells of energy, leading to growth inhibition and cell death.

Quantitative Biological Activity

The fungicidal efficacy of this compound is predominantly attributed to its R-enantiomer. The (R)-enantiomer is reported to be more than twice as active as the racemic mixture, while the (S)-enantiomer shows negligible activity.[6]

| Target Organism | Assay Type | R-enantiomer Activity | S-enantiomer Activity | Racemic Mixture Activity | Reference |

| Phakopsora pachyrhizi (Asian Soybean Rust) | Detached Leaf Assay | High Efficacy | Little Efficacy | Less active than R-enantiomer | [1][4] |

| Rhizoctonia solani (Brown Patch) | Not Specified | Highly Effective | Nearly Inactive | Less active than R-enantiomer | [6] |

| Venturia inaequalis (Apple Scab) | Not Specified | Highly Effective | Nearly Inactive | Less active than R-enantiomer | [6] |

| General Fungal Pathogens | Not Specified | IC₅₀: 0.57 (mg/L × 10⁻⁴) | Not Specified | Not Specified | [1] |

Note: The IC₅₀ value is for this compound, which is comprised of >97% R-enantiomer.[3]

Experimental Protocols

Detached Leaf Assay for Phakopsora pachyrhizi

This protocol is used to assess the in-planta efficacy of this compound's enantiomers against Asian soybean rust.

Workflow for Detached Leaf Assay

Caption: Workflow for assessing fungicide efficacy using a detached leaf assay.

Methodology:

-

Leaf Preparation: Detached primary leaves from healthy soybean plants are used.[1]

-

Treatment Application: The detached leaves are dipped into solutions amended with the test compounds (R-enantiomer, S-enantiomer, racemic mixture at various concentrations) for 3 seconds.[1]

-

Pre-inoculation Incubation: The treated leaves are incubated for 24 hours under controlled conditions.[1]

-

Inoculation: A suspension of P. pachyrhizi uredospores is applied to the treated leaves.[1]

-

Post-inoculation Incubation: The inoculated leaves are incubated for 12 days to allow for disease development.[1]

-

Assessment: The percentage of the leaf area infected with rust pustules is visually assessed and compared to an untreated control.[1]

Succinate Dehydrogenase (SDH) Activity Assay

This in vitro assay directly measures the inhibitory effect of this compound's enantiomers on the target enzyme.

Workflow for SDH Activity Assay

Caption: General workflow for an in vitro succinate dehydrogenase (SDH) activity assay.

Methodology:

-

Mitochondrial Fraction Preparation: A crude sub-mitochondrial fraction is extracted from germinated fungal spores (e.g., P. pachyrhizi).[4] This enriches the sample for the SDH enzyme.

-

Assay Reaction: The assay measures the succinate-cytochrome c reductase (SCR) activity, which reflects electron transfer via Complex II and III.[4] A typical reaction mixture includes:

-

Phosphate buffer

-

Sodium succinate (substrate)

-

An artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)

-

The test compound (this compound enantiomer or racemate) dissolved in a suitable solvent.

-

-

Reaction Initiation and Measurement: The reaction is initiated by the addition of the mitochondrial fraction. The reduction of the electron acceptor is monitored spectrophotometrically over time.[9]

-

Data Analysis: The rate of the reaction is calculated from the change in absorbance. The inhibitory activity of the test compounds is determined by comparing the reaction rates in their presence to a solvent control. IC₅₀ values can then be calculated.

Metabolome Analysis

This technique provides insight into the physiological consequences of SDH inhibition by analyzing changes in the levels of key metabolites.

Methodology:

-

Treatment: Germinated spores of the target fungus are treated with this compound.[4]

-

Metabolite Extraction: After a defined incubation period (e.g., one hour), hydrophilic metabolites are extracted from the fungal spores.[4]

-

Analysis: The extracted fractions are analyzed using techniques such as capillary electrophoresis-mass spectrometry (CE-MS).[4]

-

Data Interpretation: The levels of various metabolites in the treated samples are compared to those in untreated controls. For this compound, a characteristic metabolic signature is an increase in succinic acid and a decrease in malic acid, fumaric acid, and glucose-6-phosphate.[4]

Conclusion

The biological activity of the fungicide this compound is stereospecific, with the R-enantiomer being the highly active component. Its potent inhibition of the succinate dehydrogenase enzyme disrupts the central energy metabolism of a broad spectrum of pathogenic fungi. The experimental data, derived from in-planta, enzymatic, and metabolomic assays, consistently demonstrate the superior fungicidal properties of the R-enantiomer compared to the S-enantiomer and the racemic mixture. This understanding is crucial for the effective and optimized use of this compound in agricultural disease management and for the development of future SDHI fungicides.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. ftb.com.hr [ftb.com.hr]

- 3. A novel anilide fungicide: Inpyrfluxam_Chemicalbook [chemicalbook.com]

- 4. content.abcam.com [content.abcam.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound | C18H21F2N3O | CID 70652048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Inpyrfluxam: A Comprehensive Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inpyrfluxam is a broad-spectrum fungicide belonging to the pyrazole-carboxamide class of chemicals. It is recognized as a succinate dehydrogenase inhibitor (SDHI), placing it in Group 7 of the Fungicide Resistance Action Committee (FRAC) classification.[1][2] Its primary mode of action is the disruption of the mitochondrial electron transport chain in fungi, which ultimately inhibits energy production and leads to fungal cell death.[3][4][5] Developed by Sumitomo Chemical Co., Ltd., this compound is effective against a range of plant pathogens, including those responsible for Asian soybean rust and apple scab.[3][6] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and a visualization of its mechanism of action.

Physicochemical Data

The following tables summarize the key physicochemical properties of this compound, providing a quantitative basis for its scientific evaluation.

Table 1: Identification and General Properties

| Property | Value | Reference(s) |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydroinden-4-yl]pyrazole-4-carboxamide | [4] |

| CAS Number | 1352994-67-2 | [4][7] |

| Molecular Formula | C₁₈H₂₁F₂N₃O | [4][8] |

| Molecular Weight | 333.4 g/mol | [4][9] |

| Physical State | White powder | [1] |

| Melting Point | 81 - 84 °C | [8] |

| Boiling Point | Decomposes before boiling | [10] |

| Thermal Stability | Stable up to ~250 °C | [11] |

Table 2: Solubility and Partitioning

| Property | Value | Temperature | pH | Reference(s) |

| Water Solubility | 16.4 mg/L | 20 °C | Neutral | [7][12][13] |

| Solubility in Organic Solvents | Highly soluble in polar organic solvents, soluble in toluene and ethanol, slightly soluble in aliphatic hydrocarbons | Ambient | N/A | [1] |

| Octanol/Water Partition Coefficient (log Kₒw) | 3.65 | 20 °C | 7.1 - 7.3 | [10][14] |

Table 3: Volatility and Environmental Fate

| Property | Value | Temperature | Condition | Reference(s) |

| Vapor Pressure | 3.8 x 10⁻⁸ Pa | 20 °C | N/A | [1][14] |

| 1.2 x 10⁻⁷ Pa | 25 °C | N/A | [14] | |

| Dissociation Constant (pKa) | No dissociative activity | Ambient | pH 1-12 | [11][14] |

| Hydrolysis Half-life (DT₅₀) | Stable to hydrolysis | Ambient | pH 4, 7, 9 | [7][12] |

| Aqueous Photolysis Half-life (DT₅₀) | Stable | Ambient | N/A | [7][12] |

| Soil Aerobic Half-life (DT₅₀) | 121 - 1720 days (persistent) | 20 °C | Aerobic | [1][7] |

| Aquatic Aerobic Half-life (DT₅₀) | 319 days to stable (persistent) | Ambient | Aerobic | [7][12][13] |

| Aquatic Anaerobic Half-life (DT₅₀) | 3537 days (persistent) | Ambient | Anaerobic | [7] |

Experimental Protocols

The determination of the physicochemical properties of a compound like this compound relies on standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines.

Determination of Vapor Pressure (OECD Guideline 104)

This protocol outlines the static method for determining the vapor pressure of a substance.

-

Principle: The vapor pressure is measured as the saturation pressure of the substance in equilibrium with its solid or liquid phase in a closed system at a controlled temperature.

-

Apparatus: A test apparatus consisting of a sample cell, a pressure sensor, and a temperature control system. The system must be capable of being evacuated and ensuring a constant temperature (±0.2 K).

-

Procedure:

-

Introduce a sample of this compound into the test cell.

-

Degas the sample in situ by cyclic pumping to remove volatile impurities.

-

Heat the entire apparatus to the desired test temperature (e.g., 20 °C).

-

Allow the system to equilibrate until the pressure reading stabilizes, indicating that the vapor-liquid/solid equilibrium has been reached.

-

Record the vapor pressure at the stable temperature.

-

Repeat the measurement at a minimum of one other temperature (e.g., 25 °C) to establish the vapor pressure curve. For temperatures between 0 and 50 °C, at least three points are preferred to verify linearity.[3][11]

-

-

Data Analysis: Report the vapor pressure in Pascals (Pa) at each specified temperature.

Determination of Water Solubility (Flask Method - OECD Guideline 105)

This method is suitable for substances with a water solubility greater than 10⁻² g/L.

-

Principle: An excess amount of the solid test substance is agitated in water at a constant temperature until the solution is saturated. The concentration of the substance in the aqueous phase is then determined.[10][14]

-

Apparatus: Constant temperature water bath or shaker, glass flasks with stoppers, centrifuge, and a suitable analytical instrument (e.g., HPLC-UV).

-

Procedure:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

-

Main Test: Add an excess amount of this compound to replicate flasks containing purified water (e.g., double-distilled).

-

Place the flasks in a mechanical shaker or stirrer within a constant temperature bath set at 20 ± 0.5 °C.

-

Agitate the flasks until equilibrium is achieved (as determined in the preliminary test).

-

After equilibration, cease agitation and allow the solution to stand at the test temperature to let the undissolved solid settle.

-

Centrifuge an aliquot of the aqueous phase at the test temperature to remove any suspended particles.

-

Carefully withdraw a sample from the supernatant for analysis.

-

Determine the concentration of this compound in the sample using a validated analytical method (e.g., HPLC).

-

-

Data Analysis: The water solubility is reported as the average concentration from the replicate samples in mg/L.

Determination of Partition Coefficient (n-Octanol/Water) (Shake Flask Method - OECD Guideline 107)

This method is applicable for substances with a log Kₒw value between -2 and 4.

-

Principle: The partition coefficient (Kₒw or Pₒw) is the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[1][13][15]

-

Apparatus: Glass test vessels with stoppers, mechanical shaker, centrifuge, and a suitable analytical instrument.

-

Procedure:

-

Preparation of Solvents: Pre-saturate high-purity n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by a separation period.

-

Test Solution: Prepare a stock solution of this compound in n-octanol. The concentration should not exceed 0.01 mol/L in either phase.

-

Partitioning: In a test vessel, combine a known volume of the pre-saturated n-octanol containing this compound and a known volume of pre-saturated water. The test is typically run in triplicate with different volume ratios of the two solvents.

-

Stopper the vessels and shake them in a mechanical shaker at a constant temperature (20-25 °C) until equilibrium is reached (a minimum of 5 minutes is recommended, but longer times may be necessary).

-

After shaking, centrifuge the vessels to ensure complete separation of the two phases.

-

Analysis: Carefully sample both the n-octanol and aqueous phases and determine the concentration of this compound in each using a suitable analytical method.

-

-

Data Analysis:

-

Calculate the partition coefficient (Pₒw) for each run as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

Calculate the logarithm of the partition coefficient (log Pₒw). The final value should be the average of the replicates, which should fall within a range of ± 0.3 log units.[13]

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This protocol assesses the abiotic degradation of a substance in water at environmentally relevant pH values.

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at pH 4, 7, and 9 and incubated in the dark at a constant temperature. The concentration of the substance is measured over time to determine the rate of hydrolysis.[4][7][16]

-

Apparatus: Sterile glass vessels, constant temperature incubator or bath, and a suitable analytical instrument.

-

Procedure:

-

Preliminary Test: A preliminary test is typically conducted at an elevated temperature (e.g., 50 °C) for 5 days to quickly assess hydrolytic stability. If less than 10% degradation occurs, the substance is considered hydrolytically stable, and further testing may not be required.[4]

-

Main Test (if required): a. Prepare sterile aqueous buffer solutions at pH 4, 7, and 9. b. Add this compound to each buffer solution. The concentration should be low, not exceeding half the water solubility. c. Incubate the solutions in the dark at a constant temperature (e.g., 25 °C). d. At appropriate time intervals, withdraw samples from each solution. e. Analyze the samples to determine the remaining concentration of this compound.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each pH.

-

Determine the rate constant of hydrolysis.

-

Calculate the half-life (DT₅₀) for each pH value.

-

Mechanism of Action & Related Assays

This compound functions by inhibiting succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain (Complex II) and the tricarboxylic acid (TCA) cycle.[3][17] This inhibition blocks the oxidation of succinate to fumarate, disrupting electron transport and halting cellular energy (ATP) production.[3][6]

Succinate-Cytochrome c Reductase (SCR) Activity Assay

This enzymatic assay is used to confirm the inhibitory effect of this compound on Complex II of the electron transport chain.

-

Principle: The SCR assay measures the electron transfer from succinate to cytochrome c, which involves both Complex II and Complex III. By measuring the reduction of cytochrome c (indicated by an increase in absorbance at a specific wavelength), the activity of this portion of the respiratory chain can be quantified. The inhibitory effect of a compound like this compound can be determined by comparing the reaction rate in its presence and absence.[3][18]

-

Experimental Workflow:

-

Isolation of Mitochondria: Extract the sub-mitochondrial fraction from germinated spores of the target fungus (e.g., Phakopsora pachyrhizi).

-

Assay Mixture: Prepare a reaction buffer containing succinate (the substrate) and cytochrome c (the electron acceptor).

-

Reaction Initiation: Add the mitochondrial preparation to the assay mixture to initiate the reaction.

-

Measurement: Monitor the reduction of cytochrome c spectrophotometrically by measuring the increase in absorbance at 550 nm over time.

-

Inhibition Assay: Repeat the assay with the addition of varying concentrations of this compound to the reaction mixture to determine its inhibitory activity and calculate parameters like IC₅₀.

-

Metabolome Analysis via Capillary Electrophoresis-Mass Spectrometry (CEMS)

This technique provides a broader view of the metabolic impact of this compound on fungal cells.

-

Principle: CEMS is used to separate and quantify low-molecular-weight ionic metabolites. By comparing the metabolic profiles of treated and untreated fungal cells, it's possible to identify which metabolic pathways are disrupted.[3]

-

Experimental Workflow:

-

Sample Preparation: Treat germinated fungal spores with this compound for a defined period (e.g., one hour).

-

Metabolite Extraction: Extract hydrophilic metabolites from the treated and control spores.

-

CEMS Analysis: Analyze the extracted fractions using a capillary electrophoresis system coupled with a mass spectrometer. Cations and anions are typically analyzed in separate runs using different electrolytes.

-

Data Analysis: Compare the levels of key metabolites between the treated and control groups. For an SDH inhibitor, an accumulation of succinate and a decrease in downstream TCA cycle intermediates like fumarate and malate would be expected.[3]

-

Visualizations

Mechanism of Action: SDHI Pathway

Caption: this compound inhibits Complex II (SDH), blocking the electron transport chain.

Experimental Workflow: Metabolome Analysis

References

- 1. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. consilab.de [consilab.de]

- 4. oecd.org [oecd.org]

- 5. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 6. lcslaboratory.com [lcslaboratory.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 9. enfo.hu [enfo.hu]

- 10. filab.fr [filab.fr]

- 11. oecd.org [oecd.org]

- 12. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 13. oecd.org [oecd.org]

- 14. OECD 105 - Phytosafe [phytosafe.com]

- 15. OECD 107, OECD 117 and OECD 123 - Phytosafe [phytosafe.com]

- 16. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]

- 17. researchgate.net [researchgate.net]

- 18. Succinate-cytochrome c reductase: assessment of its value in the investigation of defects of the respiratory chain - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Inpyrfluxam: Discovery, Development, and Mode of Action

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

[December 17, 2025]

Abstract

Inpyrfluxam is a novel, broad-spectrum fungicide developed by Sumitomo Chemical Co., Ltd., belonging to the class of succinate dehydrogenase inhibitors (SDHIs).[1][2] This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound. It details its unique chemical structure, potent inhibitory action on the mitochondrial electron transport chain, and its efficacy against a wide range of economically important plant pathogens.[1][3] This document includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mode of action and experimental workflows.

Introduction

This compound, also known as INDIFLIN™, is a pyrazolecarboxamide fungicide that has demonstrated robust activity against numerous phytopathogenic fungi.[4][5] It is particularly effective against Asian soybean rust (Phakopsora pachyrhizi), apple scab (Venturia inaequalis), and various other diseases affecting crops such as cereals, corn, peanuts, and sugar beets.[1][6][7] this compound possesses both preventive and curative properties, as well as translaminar activity, making it a versatile tool for integrated pest management programs.[1][3] Its development addresses the growing concern of fungicide resistance to existing chemical classes.[3]

Chemical Properties of this compound

This compound is chemically described as 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide.[2] It is a member of the indane and pyrazole chemical classes.[2] The molecule contains a single chiral center at the 3-position of the indane ring, with the (R)-enantiomer being the biologically active isomer.[1][5]

| Property | Value |

| IUPAC Name | 3-(difluoromethyl)-1-methyl-N-[(3R)-1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl]-1H-pyrazole-4-carboxamide |

| CAS Number | 1352994-67-2 |

| Molecular Formula | C18H21F2N3O |

| Molecular Weight | 333.4 g/mol |

| Appearance | White powder |

| Solubility | Low water solubility; soluble in polar organic solvents, toluene, and ethanol; slightly soluble in aliphatic hydrocarbon solvents. |

Table 1: Chemical and Physical Properties of this compound.[2][8]

Discovery and Development History

The journey to the discovery of this compound began with Sumitomo Chemical's extensive research into SDHI fungicides, building upon their earlier work with compounds like furametpyr.[1] The development of a novel fungicide with high efficacy against Asian soybean rust, a devastating disease in major soybean-producing regions like Brazil, was a key driver.[1][3]

In 2008, an efficacy evaluation system for soybean rust was re-established, leading to the identification of a promising lead compound, designated "Compound A".[1] Through a process of structural optimization, "Compound B" was synthesized, which was a racemic mixture. Subsequent research revealed that the fungicidal activity was primarily attributed to the (R)-enantiomer, which was then named this compound.[1] The (S)-enantiomer demonstrated significantly less efficacy.[1]

Pesticide registration applications for this compound were submitted in Brazil, Argentina, the United States, and Canada in 2017.[3] In Japan, a formulated product, KANAME® flowable, was launched in 2020.[1][3] The active ingredient is also marketed under various trade names, including Excalia™.[1][3]

Mode of Action: Inhibition of Succinate Dehydrogenase

This compound's primary mode of action is the inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial electron transport chain of fungi.[1][2][9] This enzyme is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, responsible for the oxidation of succinate to fumarate.[2]

By binding to the SDH enzyme, this compound blocks the electron flow from succinate to coenzyme Q (ubiquinone). This disruption of the mitochondrial respiratory chain inhibits ATP production, leading to a cessation of fungal growth and eventual cell death.[6]

Signaling Pathway of this compound's Action

Caption: this compound inhibits Complex II (SDH), disrupting the TCA cycle and electron transport chain.

Fungicidal Activity

This compound exhibits a broad antifungal spectrum, with potent activity against species in the divisions Basidiomycota and Ascomycota (classes Dothideomycetes and Leotiomycetes).[1][3]

Quantitative Fungicidal Activity

The inhibitory effect of this compound on the target enzyme and its efficacy against key pathogens have been quantified in several studies.

| Compound | SCR Assay IC50 (mg/L) | NADH Assay IC50 (mg/L) | Target Site |

| This compound | 0.000057 | > 3 | Complex II |

| Benzovindiflupyr | 0.00013 | > 3 | Complex II |

| Azoxystrobin | 0.0033 | 0.0037 | Complex III |

| Tolfenpyrad | > 3 | 0.074 | Complex I |

Table 2: In vitro inhibitory activity of this compound and other mitochondrial inhibitors against enzymes from P. pachyrhizi.[3]

| Pathogen | Disease | Efficacy Type | Concentration (ppm) | Control (%) |

| Phakopsora pachyrhizi | Asian Soybean Rust | Preventive | 0.16 | 100 |

| Venturia inaequalis | Apple Scab | Preventive | 100 | 100 |

| Phakopsora pachyrhizi | Asian Soybean Rust | Curative | 30 g ai/ha | 100 |

| Venturia inaequalis | Apple Scab | Curative | 100 | 100 |

| Venturia inaequalis | Apple Scab | Rainfastness | 100 | 99 |

Table 3: Preventive, curative, and rainfastness efficacy of this compound against key fungal pathogens.[3]

| Pathogen | Disease | This compound (%) | Penthiopyrad (%) | Kresoxim-methyl (%) | Untreated Control (%) |

| Venturia inaequalis | Apple Scab | 2 | 4 | - | 11 |

| Powdery Mildew | Apple Powdery Mildew | 2 | 6 | 6 | 20 |

Table 4: Comparative efficacy of this compound in reducing disease severity on apples.[10][11]

Experimental Protocols

The mode of action and efficacy of this compound have been substantiated through rigorous experimental evaluation.

Enzymatic Assay for SDH Inhibition

To confirm this compound's target site, its inhibitory effect on the mitochondrial electron transport system of P. pachyrhizi was examined.[3]

Objective: To measure the inhibitory activity of this compound on succinate-cytochrome c reductase (SCR) and NADH dehydrogenase.

Methodology:

-

Preparation of Sub-mitochondrial Fraction:

-

Germinated spores of P. pachyrhizi were used as the source of mitochondria.

-

A crude sub-mitochondrial fraction was extracted from these spores through standard cell fractionation techniques involving homogenization and differential centrifugation.

-

-

Succinate-Cytochrome c Reductase (SCR) Assay:

-

This assay measures the electron transfer from succinate to cytochrome c, which is mediated by Complex II and Complex III.

-

The reaction mixture contained the sub-mitochondrial fraction, succinate as the substrate, and oxidized cytochrome c.

-

The reduction of cytochrome c was monitored spectrophotometrically by measuring the increase in absorbance at 550 nm.

-

The assay was performed with a range of this compound concentrations to determine the IC50 value.

-

-

NADH Dehydrogenase Assay:

-

This assay measures the electron transfer from NADH to Complex III via Complex I.

-

The reaction mixture contained the sub-mitochondrial fraction, NADH as the substrate, and an artificial electron acceptor.

-

The oxidation of NADH was monitored spectrophotometrically.

-

This served as a control to ensure the specificity of this compound's inhibitory action on Complex II.

-

Caption: Experimental workflow for determining the inhibitory action of this compound on mitochondrial enzymes.

Metabolome Analysis

To further investigate the physiological effects of this compound treatment, a metabolome analysis was conducted on P. pachyrhizi.[3]

Objective: To identify changes in the levels of key metabolites in P. pachyrhizi following treatment with this compound.

Methodology:

-

Sample Preparation:

-

Germinated spores of P. pachyrhizi were treated with varying concentrations of this compound.

-

After one hour of treatment, hydrophilic metabolites were extracted from the germinated spores.

-

-

Capillary Electrophoresis-Mass Spectrometry (CE-MS) Analysis:

-

The extracted fractions were analyzed using a CE-MS system (Agilent Technologies, Inc.).

-

Separations were carried out on a fused silica capillary (50 µm id × 100 cm total length).

-

For cation analysis, 1 M formic acid was used as the electrolyte.

-